3-(2-Methylcyclopropyl)-1,2-oxazol-5-amine
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Overview
Description
3-(2-Methylcyclopropyl)-1,2-oxazol-5-amine is a useful research compound. Its molecular formula is C7H10N2O and its molecular weight is 138.17 g/mol. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Heterocyclic compounds, including oxazolines and oxazoles, play a pivotal role in pharmaceuticals, agrochemicals, and materials science. α-Metalated isocyanides, similar to the potential intermediates or derivatives of 3-(2-Methylcyclopropyl)-1,2-oxazol-5-amine, are versatile reagents in organic synthesis for constructing heterocycles. They can add to polar double bonds to form various heterocyclic structures such as 2-oxazolines, 2-thiazolines, and 2-imidazolines, as well as pyrroles, oxazoles, and thiazoles. These compounds are essential in synthesizing amino acids, 1,2- and 1,3-amino alcohols, and 2,3-diaminoalkanoic acids, showcasing the compound's relevance in synthesizing biologically active molecules (Schöllkopf, 1979).
Antimicrobial Applications
The structural motifs similar to this compound have been explored for their antimicrobial potential. For instance, compounds containing oxazoline units have shown antimicrobial activities against various pathogens. Poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, which can be considered structurally related to oxazol-5-amines, exhibited antibacterial properties against Staphylococcus aureus, indicating the potential of oxazol-5-amine derivatives in antimicrobial applications (Waschinski & Tiller, 2005).
Synthesis of Complex Heterocycles
This compound and its analogs can be key intermediates in synthesizing complex heterocyclic structures, such as tetrahydro-1,3-oxazepines, through regioselective intramolecular amination of cyclopropylmethyl cations. This process highlights the compound's utility in constructing cyclic and acyclic structures with potential applications in medicinal chemistry and material science (Skvorcova, Grigorjeva, & Jirgensons, 2015).
Properties
IUPAC Name |
3-(2-methylcyclopropyl)-1,2-oxazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-4-2-5(4)6-3-7(8)10-9-6/h3-5H,2,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDIECFNLBZADX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NOC(=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.